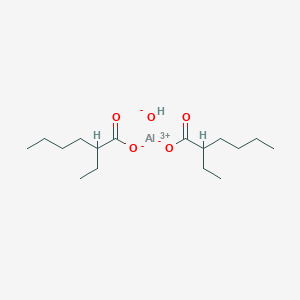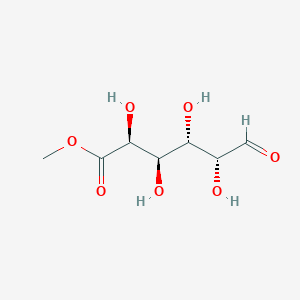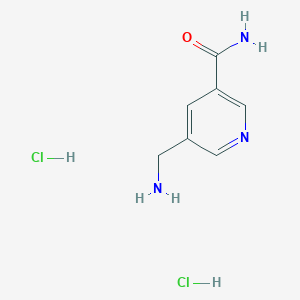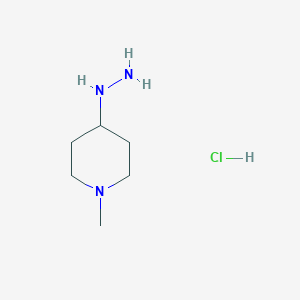
Aluminum bis(2-ethylhexanoate)
説明
Aluminum bis(2-ethylhexanoate) is a useful research compound. Its molecular formula is C16H31AlO5 and its molecular weight is 330.40 g/mol. The purity is usually 95%.
BenchChem offers high-quality Aluminum bis(2-ethylhexanoate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aluminum bis(2-ethylhexanoate) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Polymerization Catalyst : Du et al. (2009) demonstrated the use of aluminum ethyls and isopropoxides, similar to aluminum bis(2-ethylhexanoate), as catalysts in polymerization processes (Du et al., 2009).
Thin Film Production : Maruyama and Nakai (1991) explored the use of aluminum 2-ethylhexanoate in the low-temperature atmospheric-pressure chemical vapor deposition process for creating aluminum oxide thin films. This method is significant for its non-toxicity and simplicity (Maruyama & Nakai, 1991).
Electron-Transporting Materials : Lin et al. (2014) synthesized novel chelated aluminum complexes, where aluminum bis(2-ethylhexanoate) might be applicable, for efficient and thermally stable electron-transporting materials, crucial in electronic devices (Lin et al., 2014).
Aluminum Bis(8-quinolinolato) Ethyl Complexes : Bakewell et al. (2012) researched aluminum bis(8-quinolinolato) ethyl complexes, similar to aluminum bis(2-ethylhexanoate), as initiators in rac-lactide polymerization, highlighting their potential in stereoselective polymer production (Bakewell et al., 2012).
Aluminum Adjuvants in Biological Products : May, Progar, and Chin (1984) investigated the aluminum content in biological products, like vaccines, where aluminum bis(2-ethylhexanoate) could be used as an adjuvant to enhance immune response (May, Progar, & Chin, 1984).
Fluorescence Reagent for Aluminum Determination : Yildiz et al. (2017) developed a fluorimetry method using aluminum 2-ethylhexanoate for measuring aluminum in food samples, demonstrating its application in food safety and quality monitoring (Yildiz et al., 2017).
Electrodeposition of Aluminum : El Abedin et al. (2006) conducted a study on the electrodeposition of aluminum in different ionic liquids, where aluminum bis(2-ethylhexanoate) could be relevant for producing nanocrystalline aluminum (El Abedin et al., 2006).
Catalyst for Ethylene Polymerization : Manyik et al. (1977) described the use of chromium (III) 2-ethylhexanoate, similar to aluminum bis(2-ethylhexanoate), as a catalyst for ethylene polymerization, indicating the potential use of aluminum bis(2-ethylhexanoate) in similar polymerization processes (Manyik et al., 1977).
Aluminum Complex Organogels : Page and Warr (2009) studied the rheological properties of organogels formed by aluminum isopropoxide and aluminum bis(2-ethylhexanoate) in specific conditions, showcasing its application in material science (Page & Warr, 2009).
Active Sites in Polymerization Catalysts : Bryliakov et al. (2009) examined the activation of iron-based catalysts, similar to aluminum bis(2-ethylhexanoate), highlighting its relevance in understanding and developing new polymerization catalysts (Bryliakov et al., 2009).
特性
IUPAC Name |
aluminum;2-ethylhexanoate;hydroxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H16O2.Al.H2O/c2*1-3-5-6-7(4-2)8(9)10;;/h2*7H,3-6H2,1-2H3,(H,9,10);;1H2/q;;+3;/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXFWNWNWXSDBB-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[OH-].[Al+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31AlO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30745-55-2 | |
| Record name | Bis(2-ethylhexanoato-κO)hydroxyaluminum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30745-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | HYDROXYALUMINUM BIS(2-ETHYLHEXANOATE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72E28W1P5O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Triethyl-[methyl(triethylsilyloxy)silyl]oxysilane](/img/structure/B7983639.png)







![(8S,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(2-(propionyloxy)acetyl)-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate](/img/structure/B7983705.png)
![(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol](/img/structure/B7983724.png)
![1-[4-(1-Sulfoethyl)piperazin-1-yl]ethanesulfonic acid](/img/structure/B7983732.png)


